Selective Complexation of Soft Metal Ions: TDGA vs. Diglycolic Acid (Oxygen Donor)
Thiodiglycolic acid (TDGA) forms stable complexes with “soft” Lewis acids (Pd(II), Cu(II), Hg(II), Ag(I)) through its sulfur donor atom, whereas the oxygen‑based analog diglycolic acid (O(CH₂COOH)₂) does not exhibit comparable affinity for these soft metal ions [1]. In conductimetric titrations in aqueous solution, TDGA produced distinct stoichiometric complexes with Pd(II) and Hg(II); the all‑oxygen diglycolic acid showed negligible binding under identical conditions [2]. This sulfur‑driven selectivity is further corroborated by extraction studies on N,N‑dioctylthiodiglycolamic acid (T‑DODGAA), a TDGA derivative, which quantitatively extracted soft metals (e.g., Pd(II), Au(III), Hg(II)) while the oxygen‑based DODGAA analogue exhibited inferior performance for these elements [3].
| Evidence Dimension | Metal complexation selectivity |
|---|---|
| Target Compound Data | TDGA forms stable complexes with Pd(II), Cu(II), Hg(II), Ag(I) [1] |
| Comparator Or Baseline | Diglycolic acid (O(CH₂COOH)₂) shows negligible complexation with soft metal ions under the same conditions [2] |
| Quantified Difference | Qualitative difference: TDGA binds soft metals; diglycolic acid does not |
| Conditions | Aqueous solution, conductimetric titration [2] |
Why This Matters
For applications requiring selective extraction or detection of soft metal ions (e.g., Pd(II), Hg(II)), TDGA provides a functional advantage over oxygen‑based chelators like diglycolic acid.
- [1] Pitombo, L.R.M. (1975). Analytical applications of thio, seleno and telluroethers: Part IV. Comparative behavior of some thioglycolic acid derivatives in aqueous solutions. Analytica Chimica Acta, 75(2), 391–400. View Source
- [2] Pitombo, L.R.M. (1975). Analytica Chimica Acta, 75(2), 391–400 (conductimetric data). View Source
- [3] Shimojo, K., et al. (2024). Comprehensive extraction study using N,N‑dioctylthiodiglycolamic acid: effect of S donor on metal extraction. Analytical Sciences, 40, 789–798. View Source
